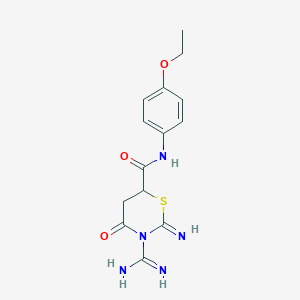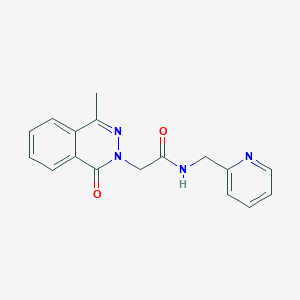![molecular formula C23H29NO3 B11512061 2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B11512061.png)
2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide is an organic compound that features a complex structure with both cyclohexyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-(4-cyclohexylphenoxy)ethylamine and 2-(4-methylphenoxy)ethylamine. These intermediates are then reacted under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and research focus.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide include:
- 2-(4-Cyclohexylphenoxy)ethylamine
- 2-(4-Methylphenoxy)ethylamine
- 4-(4-Cyclohexylphenoxy)butanoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of cyclohexyl and phenoxy groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H29NO3 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C23H29NO3/c1-18-7-11-21(12-8-18)26-16-15-24-23(25)17-27-22-13-9-20(10-14-22)19-5-3-2-4-6-19/h7-14,19H,2-6,15-17H2,1H3,(H,24,25) |
InChI Key |
SJSOBQWXGAEENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]benzonitrile](/img/structure/B11511980.png)
![(2-Fluoro-5-methoxy-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B11511994.png)
![N-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11511998.png)
![6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11512000.png)
![5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11512004.png)
![N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[1-(4-methylphenyl)propyl]acetohydrazide](/img/structure/B11512010.png)
![1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11512013.png)


![1-(Adamantan-1-YL)-4-[4-(benzenesulfonyl)benzoyl]piperazine](/img/structure/B11512037.png)
![3-fluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11512041.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11512047.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11512054.png)
![N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B11512067.png)
